Azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone
Description
Azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a methanone bridge connecting an azetidine (4-membered ring) and a 4-(1-hydroxyethyl)-substituted piperidine (6-membered ring). This structural combination may influence pharmacokinetic properties, such as solubility and target binding, compared to related compounds .
Properties
IUPAC Name |
azetidin-3-yl-[4-(1-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)9-2-4-13(5-3-9)11(15)10-6-12-7-10/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUSAJVMNBHWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 226.32 g/mol. The structure consists of an azetidine ring connected to a piperidine moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of azetidinone derivatives, including this compound, have been studied extensively. These compounds exhibit a range of pharmacological effects:
Antiviral Activity
Research indicates that azetidinone derivatives can possess antiviral properties. For example, certain azetidinones have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza viruses. A related compound demonstrated an EC50 value of 45 µM against human coronavirus 229E, suggesting potential applications in antiviral therapies .
Anticancer Properties
Azetidinone compounds have been recognized for their anticancer activities. Studies have shown that specific derivatives can inhibit the proliferation of cancer cells and induce apoptosis in various types of tumors. For instance, compounds derived from azetidinone structures have exhibited significant antiproliferative activity against breast cancer cell lines at nanomolar concentrations .
Antibacterial Effects
Historically, azetidinones have been associated with antibacterial activity. The β-lactam antibiotics, which include penems and cephalosporins, are structurally related to azetidinones and are known for their effectiveness against bacterial infections .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Receptor Interaction : Many azetidinones act as ligands for various receptors, including G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and immune responses.
- Inhibition of Enzymatic Activity : Some azetidinone derivatives inhibit enzymes involved in viral replication or cancer cell proliferation, thereby exerting their therapeutic effects .
- Structural Modifications : The presence of functional groups such as hydroxyethyl enhances the binding affinity and selectivity towards specific biological targets.
Case Studies
Several studies illustrate the efficacy of azetidinone derivatives:
- Study on Antiviral Activity : A series of azetidinones were synthesized and tested for their ability to inhibit viral replication. One derivative showed promising results against HCMV with an EC50 value significantly lower than standard antiviral drugs .
- Anticancer Research : A study evaluated the antiproliferative effects of various azetidinones on human breast carcinoma cells. The results indicated that specific structural modifications led to enhanced activity against MCF-7 cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- CNS Activity : The ability of azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone to cross the blood-brain barrier suggests its potential in treating central nervous system disorders. Early pharmacokinetic studies indicate favorable bioavailability and metabolic stability in animal models, which is crucial for CNS-targeted therapies.
- Antinociceptive Effects : Research has indicated that compounds with similar structural frameworks possess analgesic properties. A study demonstrated significant antinociceptive effects in rodent models, suggesting potential for pain management therapies .
- Antidepressant Potential : Initial findings suggest that this compound may have antidepressant-like effects in behavioral models, potentially through modulation of neurotransmitter systems involved in mood regulation .
Pharmacokinetic Evaluation
A study evaluated the pharmacokinetics of this compound after oral administration in rat models:
| Time (h) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) |
|---|---|---|
| 1 | 150 | 30 |
| 4 | 100 | 20 |
The data indicates effective brain penetration, essential for CNS-targeted therapies.
Comparative Biological Activities
This table summarizes the biological activities of azetidin derivatives related to pain and mood disorders:
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antinociceptive | |
| Azetidine derivatives | Antidepressant-like | |
| Piperidine-based compounds | CNS activity |
Case Study 1: Analgesic Properties
In a controlled study, azetidin derivatives were tested for their analgesic effects using the hot plate test in mice. The results showed a significant reduction in pain response times compared to controls, indicating strong analgesic potential.
Case Study 2: Behavioral Models for Depression
Another study utilized forced swim tests to assess the antidepressant-like effects of azetidin derivatives. The results suggested that these compounds significantly reduced immobility time, indicating potential as novel antidepressants.
Comparison with Similar Compounds
Key Compounds for Comparison :
Structural and Functional Insights :
Azetidine vs. This may affect binding to targets requiring planar interactions . Azetidine’s smaller size could improve metabolic stability compared to larger heterocycles, as seen in pyrrole-derived cannabinoids, which exhibit reduced potency due to structural limitations .
Piperidine Substituents: The 1-hydroxyethyl group on the target’s piperidine enhances hydrophilicity and hydrogen-bonding capacity, contrasting with lipophilic substituents (e.g., phenyl in ’s compound). This may improve aqueous solubility but reduce blood-brain barrier penetration . Substituent chain length is critical: highlights that 4–6 carbon chains optimize receptor binding in cannabinoids. The hydroxyethyl (2 carbons) in the target may strike a balance between polarity and activity, though context-dependent .
Electronic Properties :
- The hydroxyethyl group’s electron-withdrawing effect could modulate the piperidine’s basicity, altering interactions with charged residues in biological targets. This contrasts with methyl groups (), which donate electrons and increase lipophilicity .
Preparation Methods
The synthesis of Azetidin-3-yl(4-(1-hydroxyethyl)piperidin-1-yl)methanone involves multi-step organic transformations combining azetidine and piperidine moieties, with key steps including amide bond formation, selective functional group transformations, and stereoselective introduction of the hydroxyethyl substituent. The general approach is to first prepare the azetidine core, then introduce the piperidinyl substituent bearing the 1-hydroxyethyl group, followed by coupling to form the methanone linkage.
Preparation of Azetidine Derivatives
Azetidine derivatives are commonly synthesized via nucleophilic substitution and ring-closure reactions starting from 3-amino-azetidines or epichlorohydrin derivatives. A patent (WO2000063168A1) describes an improved process for synthesizing 3-amino-azetidines, which are key intermediates in preparing azetidine-containing compounds. Typical conditions include:
- Heating aqueous ammonia with appropriate precursors at 55-60 °C for extended periods (e.g., 12 hours).
- Extraction and drying steps using solvents such as diethyl ether and methylene chloride.
- Use of mesylate intermediates reacted with amines like isopropylamine in the presence of triethylamine to form substituted azetidines.
- Catalytic hydrogenation under controlled pressure (40-60 psi) and temperature (up to 60 °C) using palladium hydroxide on carbon for reduction steps.
These methods yield azetidine derivatives as hydrochloride salts with good purity after filtration and washing procedures.
Introduction of the 1-Hydroxyethyl Group on Piperidine
The 1-hydroxyethyl substituent on the piperidine ring is introduced via regio- and diastereoselective ring-opening of epoxides or oxiranes with amines. A recent study in the Journal of Organic Chemistry (2020) describes a scalable two-step method:
- Step 1: Preparation of trialkyl amines by nucleophilic substitution of epichlorohydrin or tosylates with secondary amines in N,N-dimethylformamide (DMF) under nitrogen atmosphere at 40 °C for 24 hours.
- Step 2: Superbase-induced ring closure using tert-butoxide and butyllithium in tetrahydrofuran (THF) at −78 °C to form azetidine rings with high regio- and diastereoselectivity.
This approach allows for the selective installation of hydroxyethyl groups on piperidine rings, yielding intermediates suitable for further functionalization.
Amide Bond Formation to Generate Methanone Linkage
The final methanone linkage between the azetidine and piperidine moieties is typically formed via amide coupling reactions. Commonly employed methods include:
- Activation of carboxylic acid intermediates with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt).
- Reaction with amines under mild conditions to yield the corresponding amides.
For example, in related compounds, hydrolyzed acids were coupled with amines using EDC to furnish the desired amide products with high yields.
Purification Techniques
Purification of the target compound and intermediates is achieved using:
- Extraction with organic solvents such as diethyl ether and methylene chloride.
- Drying over magnesium sulfate or sodium sulfate.
- Chromatographic purification on silica gel using solvent systems like ethyl acetate/hexanes.
- Preparative high-performance liquid chromatography (HPLC) for final product isolation when necessary.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Azetidine ring formation | Aqueous ammonia, mesylate intermediates, triethylamine | 55-60 °C | 12 hours | Extraction with diethyl ether, drying |
| Catalytic hydrogenation | Pd(OH)2 on carbon, H2 gas pressure 40-60 psi | 60 °C | 48-110 hours | Pressure recharged periodically, filtration |
| Hydroxyethyl group installation | Epichlorohydrin + secondary amines in DMF, KI catalyst | 0-40 °C | 24 hours | Under nitrogen atmosphere |
| Superbase-induced azetidine formation | tert-butoxide, butyllithium in THF | −78 °C | 2 hours | Nitrogen atmosphere, quenching with water |
| Amide bond formation | EDC, HOBt, amine coupling in CH2Cl2 | Room temperature | Overnight | Extraction, chromatography |
Research Findings and Observations
- The use of mesylate intermediates and triethylamine facilitates efficient nucleophilic substitution to form azetidine derivatives with high purity.
- Hydrogenation under controlled pressure and temperature is critical for selective reduction steps without over-reduction or decomposition.
- The regio- and diastereoselective synthesis of hydroxyethyl-substituted piperidines via epichlorohydrin ring-opening and superbase-induced cyclization provides a versatile route to functionalized azetidines.
- Amide coupling using EDC/HOBt is effective for linking azetidine and piperidine units, yielding stable methanone linkages.
- Purification by silica gel chromatography and preparative HPLC ensures high purity of final compounds suitable for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
